Mollisin A

Description

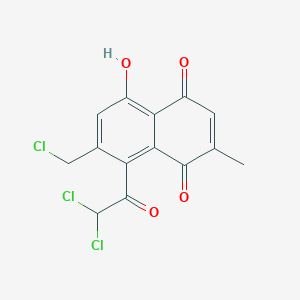

Mollisin A is a dichloronaphthoquinone derivative produced by the fungus Mollisia sp. SCSIO41409, isolated from mangrove sediments in Hainan Island, China . It belongs to a class of chlorinated secondary metabolites known for their bioactivity, particularly antifungal properties. Structural studies using NMR and HRMS confirm its naphthoquinone core with a 2,2´-dichloroacetyl side chain . Its biosynthesis involves polyketide synthases and chloroperoxidase-mediated halogenation, a pathway shared with structurally similar analogs .

Properties

Molecular Formula |

C14H9Cl3O4 |

|---|---|

Molecular Weight |

347.6 g/mol |

IUPAC Name |

7-(chloromethyl)-8-(2,2-dichloroacetyl)-5-hydroxy-2-methylnaphthalene-1,4-dione |

InChI |

InChI=1S/C14H9Cl3O4/c1-5-2-7(18)10-8(19)3-6(4-15)9(11(10)12(5)20)13(21)14(16)17/h2-3,14,19H,4H2,1H3 |

InChI Key |

MOUDGTOHKRNNAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(C=C(C(=C2C1=O)C(=O)C(Cl)Cl)CCl)O |

Synonyms |

mollisin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mollisin

Mollisin, isolated from Mollisia caesia, shares the dichloronaphthoquinone backbone with Mollisin A but differs in substituent positioning. Unlike this compound, Mollisin’s bioactivity diminishes at low temperatures, highlighting this compound’s superior stability .

Benesudon

Benesudon, derived from Mollisia bensuada, is another chlorinated metabolite with broad antimicrobial, cytotoxic, and phytotoxic activities . While its exact structure remains unelucidated, its functional diversity contrasts with this compound’s specialized antifungal profile.

Mollisianitrile

Mollisianitrile, isolated from Mollisia ventosa, is a nitrile-containing antibiotic. Structurally distinct from this compound, it lacks the naphthoquinone core but retains chlorine atoms, underscoring the role of halogenation in bioactivity . Its narrow-spectrum antibacterial activity contrasts with this compound’s broader antifungal effects .

Functional Analogues from Mollisia Species

Ophiobolin C

Ophiobolin C, a sesterterpene from Mollisia sp. GB5328, inhibits human CCR5 receptor binding (IC50 = 40 μM) . Unlike this compound’s polyketide origin, Ophiobolin C derives from terpene biosynthesis, demonstrating the genus’s metabolic versatility. Its activity against viral receptors contrasts with this compound’s antifungal focus .

KS-504 Compounds

The KS-504 series from Mollisia ventosa inhibits Ca<sup>2+</sup>/calmodulin-dependent phosphodiesterase, a mechanism unrelated to this compound’s antifungal action . These compounds exemplify Mollisia’s capacity to produce functionally diverse metabolites, targeting neurological pathways rather than microbial growth .

Structural and Functional Comparison Table

Q & A

Basic Research Questions

Q. What methodologies are employed to isolate Mollisin A from Mollisia caesia, and how is structural integrity maintained during purification?

- Answer : Isolation typically involves fungal culture extraction using organic solvents (e.g., ethyl acetate), followed by chromatographic techniques like column chromatography and HPLC. Structural integrity is preserved by optimizing solvent polarity and temperature during purification. Confirmation of purity requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure, and how are conflicting spectral data resolved?

- Answer : Key techniques include 1D/2D NMR for assigning proton/carbon environments, X-ray crystallography for absolute stereochemistry, and infrared (IR) spectroscopy for functional groups. Discrepancies in NMR signals (e.g., overlapping peaks) are addressed via deuterated solvent optimization or heteronuclear correlation experiments (HSQC, HMBC) .

Q. What in vitro assays are used to evaluate this compound’s fungicidal activity, and how are baseline controls standardized?

- Answer : Antifungal activity is assessed via agar diffusion or microdilution assays against phytopathogens (e.g., Botrytis cinerea). Controls include commercial fungicides (e.g., fluconazole) and solvent-only blanks. Minimum inhibitory concentrations (MICs) are calculated using serial dilutions, with statistical validation via triplicate trials .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C) clarify biosynthetic pathways of this compound in Mollisia caesia?

- Answer : Isotopic tracing with ¹³C-labeled acetate precursors identifies polyketide chain elongation patterns. Chlorine incorporation is studied via chloroperoxidase assays under varying NaCl conditions. Liquid chromatography–mass spectrometry (LC-MS) tracks labeled intermediates, mapping modular polyketide synthase (PKS) activity .

Q. What strategies address contradictions between theoretical biosynthetic models and experimental data for this compound?

- Answer : Discrepancies (e.g., unexpected halogenation sites) are resolved through gene knockout studies in fungal hosts or in vitro reconstitution of PKS enzymes. Comparative metabolomics identifies shunt metabolites, while quantum mechanical calculations validate feasible reaction pathways .

Q. How can synthetic routes to this compound be optimized to address stereochemical challenges in dichloroacetyl side-chain assembly?

- Answer : Asymmetric synthesis using chiral auxiliaries or enzymatic catalysis ensures correct stereochemistry. Retrosynthetic analysis prioritizes late-stage halogenation to avoid side reactions. Reaction monitoring via thin-layer chromatography (TLC) and iterative NMR analysis refines intermediates .

Q. What molecular dynamics (MD) simulations explain this compound’s temperature-dependent bioactivity in plant pathogens?

- Answer : MD simulations of this compound binding to fungal cytochrome bc1 complexes reveal enhanced stability at low temperatures (e.g., 4°C). Free-energy perturbation calculations quantify binding affinity changes, while cryo-electron microscopy validates target engagement .

Q. How can experimental reproducibility be ensured in this compound synthesis across varying laboratory conditions?

- Answer : Strict adherence to protocols for solvent purity, catalyst batch consistency, and reaction atmosphere (e.g., inert gas). Detailed Supplementary Information (SI) files must include raw spectral data, chromatograms, and step-by-step troubleshooting logs. Collaborative cross-validation via round-robin experiments identifies critical variables .

Methodological Guidelines

- Data Reporting : Include raw NMR/FID files, crystal structure CIFs, and MIC dose-response curves in SI. Use IUPAC nomenclature for chemical descriptors .

- Statistical Validation : Apply ANOVA for bioactivity comparisons and report effect sizes (e.g., Cohen’s d) alongside p-values .

- Ethical Compliance : Disclose fungal strain sourcing (e.g., DSMZ repositories) and biosafety protocols for pathogenic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.